N-[[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-methylamino]carbamoyl]-N-[(4-fluorophenyl)methyl]-1,3-dimethylpyrazole-4-carboxamide
Overview
Description
N-[[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-methylamino]carbamoyl]-N-[(4-fluorophenyl)methyl]-1,3-dimethylpyrazole-4-carboxamide is a useful research compound. Its molecular formula is C21H19ClF4N6O2 and its molecular weight is 498.9 g/mol. The purity is usually 95%.
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Scientific Research Applications
Glycine Transporter Inhibition
N-[[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-methylamino]carbamoyl]-N-[(4-fluorophenyl)methyl]-1,3-dimethylpyrazole-4-carboxamide has been investigated for its inhibitory activity against glycine transporters. A structurally related compound demonstrated potent GlyT1 inhibitory activity, favorable pharmacokinetics profile, and an increase in cerebrospinal fluid glycine concentration in rats, indicating its potential in central nervous system applications (Yamamoto et al., 2016).
Crystal Structure and Anticancer Activity
The compound's crystal structure has been determined, and it has shown distinct effective inhibition on the proliferation of certain cancer cell lines (Liu et al., 2016).
Synthesis and Characterization in Research Chemicals
The compound and its isomers have been synthesized and characterized as 'research chemicals'. Their extensive analytical characterization included chromatographic, spectroscopic, and mass spectrometric platforms, as well as crystal structure analysis (McLaughlin et al., 2016).
Antitubercular and Antibacterial Activities
Derivatives of this compound have shown significant antitubercular and antibacterial activities, outperforming reference drugs like Pyrazinamide and Streptomycin in some cases. This points towards its potential in developing new antimicrobial agents (Bodige et al., 2020).
Application in Kinase Inhibition
Substituted derivatives of the compound have been identified as potent and selective Met kinase inhibitors, indicating its potential in cancer therapeutics. One such analogue demonstrated complete tumor stasis in a Met-dependent human gastric carcinoma xenograft model (Schroeder et al., 2009).
Anticonvulsant Activity
Analogues of this compound have shown significant anticonvulsant activity, particularly in the minimal clonic seizure model. This suggests its potential application in epilepsy treatment (Ahsan et al., 2013).
Antimicrobial Activity
Some novel derivatives have demonstrated significant antibacterial and antifungal activities, with efficacy comparable or superior to standard drugs, indicating their potential in treating infectious diseases (Zhuravel et al., 2005).
Properties
IUPAC Name |
N-[[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-methylamino]carbamoyl]-N-[(4-fluorophenyl)methyl]-1,3-dimethylpyrazole-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClF4N6O2/c1-12-16(11-30(2)28-12)19(33)32(10-13-4-6-15(23)7-5-13)20(34)29-31(3)18-17(22)8-14(9-27-18)21(24,25)26/h4-9,11H,10H2,1-3H3,(H,29,34) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJWNCZRSNCWCMG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1C(=O)N(CC2=CC=C(C=C2)F)C(=O)NN(C)C3=C(C=C(C=N3)C(F)(F)F)Cl)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClF4N6O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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